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Compound of Interest

Compound Name: 4-Cyano-2-fluorobenzaldehyde

Cat. No.: B022119

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties, reactivity, and synthetic methodologies related to 4-Cyano-2-fluorobenzaldehyde.
This versatile aromatic aldehyde, incorporating strategically placed cyano and fluoro groups,
serves as a valuable building block in the synthesis of complex molecules for the
pharmaceutical, agrochemical, and materials science sectors.

Core Physicochemical Properties

4-Cyano-2-fluorobenzaldehyde is a solid at room temperature, characterized by its distinct
functional groups which impart unique reactivity. The electron-withdrawing nature of both the
nitrile and fluorine substituents enhances the electrophilicity of the aldehyde's carbonyl carbon.
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Property Value

CAS Number 105942-10-7

Molecular Formula CsHaFNO

Molecular Weight 149.12 g/mol

IUPAC Name 3-Fluoro-4-formylbenzonitrile

Appearance Light brown to yellow crystalline solid

Melting Point 73.2-75 °C[1]

Boiling Point 275.8 £ 25.0 °C (Predicted)[1]

Density 1.25 + 0.1 g/cm3 (Predicted)[1]

SMILES C1=CC(=C(C=C1C#N)F)C=0

inChi INChl=1S/C8H4FNO/c9-8-3-6(4-10)1-2-7(8)5-
11/h1-3,5H

INChl Key QXHUSGWCFSXQMF-UHFFFAOYSA-N

Storage Conditions

Store under inert gas (Nitrogen or Argon) at 2-
8°C[1]

Spectral Data Analysis

Experimental spectral data for 4-Cyano-2-fluorobenzaldehyde is not widely available in public

databases. The following analysis is based on predicted values derived from its structure and

comparison with analogous compounds.

FT-IR Spectroscopy (Predicted) The infrared spectrum is expected to show characteristic

peaks for its key functional groups:

o C=N Stretch: A sharp, strong absorption band between 2240-2220 cm~1, characteristic of an

aromatic nitrile.[2]

e C=0 Stretch: A strong, sharp peak in the range of 1710-1685 cm1, typical for an aromatic

aldehyde conjugated with electron- withdrawing groups.[3]
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e C-H Stretch (Aldehyde): A distinctive medium-intensity peak around 2720 cm~* and often
another near 2830 cm~1.[3]

e C-F Stretch: A strong absorption in the 1300-1150 cm~1 region.
e Aromatic C-H Stretch: Peaks observed between 3100-3000 cm~1.[2]

e Aromatic C-C Stretch: Ring stretching modes will appear as sharp peaks in the 1600-1400
cm~1region.[2]

NMR Spectroscopy (Predicted)
e 'HNMR:

o Aldehyde Proton (-CHO): A singlet is expected to appear far downfield, likely between &
9.9-10.5 ppm.

o Aromatic Protons: The three protons on the aromatic ring will appear in the  7.5-8.5 ppm
region. Their splitting patterns will be complex due to coupling with each other and with the
fluorine atom.

e 13C NMR:
o Carbonyl Carbon (-CHO): Expected around & 185-195 ppm.
o Nitrile Carbon (-CN): Typically appears in the 6 110-120 ppm range.[4]

o Aromatic Carbons: Six distinct signals are expected in the 4 115-170 ppm region. The
carbon directly bonded to the fluorine atom will show a large coupling constant (*fJCF).

Mass Spectrometry (Predicted)
e Molecular lon (M*): A prominent peak is expected at m/z = 149.
» Key Fragmentation Patterns:

o [M-1]*: Loss of the aldehydic hydrogen radical (m/z = 148).
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o [M-29]*: Loss of the formyl radical (-CHO) (m/z = 120).

Experimental Protocols & Reactivity

4-Cyano-2-fluorobenzaldehyde is a versatile intermediate that participates in a wide array of
chemical transformations, making it a valuable starting material for constructing diverse

molecular architectures.[5]

Synthesis Workflow

An established industrial synthesis route begins with 4-fluoro-2-methylbenzonitrile, which
undergoes radical bromination followed by a Kornblum oxidation.

Step 1
. N-Bromosuccinimide (NBS)
4-Fluoro-2-methylbenzonitrile AIBN (initiator)
Radical
Bromination
Step 2
4-Cyano-2-fluorobenzyl bromide Dimethyl Sulfoxide (DMSO)
Kornblum
Oxidation

4-Cyano-2-fluorobenzaldehyde

Click to download full resolution via product page
Industrial synthesis of 4-Cyano-2-fluorobenzaldehyde.

Key Chemical Reactions

The aldehyde functional group is susceptible to a variety of transformations, providing access

to a wide range of derivatives.
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Reduction
(e.g., NaBH4)

Reductive Amination

4-Cyano-2-fluorobenzaldehyde Wittig Reaction
(Phosphorus Ylide)

Oxidation
(e.g., KMnO4, H202)

4-Cyano-2-fluorobenzyl Alcohol

W’ Substituted Benzylamine

Substituted Alkene

4-Cyano-2-fluorobenzoic Acid
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Key reactivity pathways of 4-Cyano-2-fluorobenzaldehyde.

Protocol 1: Reduction to 4-Cyano-2-fluorobenzyl Alcohol

This protocol describes the selective reduction of the aldehyde group to a primary alcohol using

sodium borohydride.

o Materials:

o 4-Cyano-2-fluorobenzaldehyde

o Sodium borohydride (NaBHa)

o Methanol (MeOH) or Tetrahydrofuran (THF)

o Deionized water

o 1N Hydrochloric acid (HCI) or Saturated ammonium chloride (NH4Cl) solution

o Dichloromethane (DCM) or Ethyl acetate (EtOAC)

o Anhydrous sodium sulfate (NazSOa4) or magnesium sulfate (MgSOa)

o Round-bottom flask, magnetic stirrer, TLC plates
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e Procedure:

(¢]

Dissolve 4-Cyano-2-fluorobenzaldehyde (1.0 eq.) in THF or MeOH (approx. 10 volumes)
in a round-bottom flask and cool the solution to 0 °C in an ice bath.

o Slowly add sodium borohydride (1.2-1.5 eq.) to the stirred solution in portions, ensuring
the temperature remains below 10 °C.

o Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Stir for an
additional 2-4 hours.[6]

o Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting
material is consumed.

o Once complete, cool the mixture back to 0 °C and cautiously quench the reaction by the
slow, dropwise addition of 1N HCI or saturated ag. NH4Cl until gas evolution ceases.[6]

o Stir the mixture for 15-30 minutes. If a precipitate forms, it can be removed by filtration.
o Extract the agueous mixture with DCM or EtOAc (3 x 10 volumes).
o Combine the organic layers, wash with brine, dry over anhydrous Na=SOa, and filter.

o Concentrate the solvent under reduced pressure to yield the crude 4-Cyano-2-fluorobenzyl
alcohol, which can be purified further by column chromatography or recrystallization if
necessary.

Protocol 2: Reductive Amination with a Primary Amine

This one-pot protocol describes the synthesis of a secondary amine via the formation of an
imine intermediate, followed by in-situ reduction.

» Materials:
o 4-Cyano-2-fluorobenzaldehyde

o Primary amine (e.g., aniline, benzylamine) (1.0-1.2 eq.)
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o Sodium borohydride (NaBHa4) (1.5-2.5 eq.)
o Tetrahydrofuran (THF)

o Silica gel (catalytic amount)

o Deionized water

o Dichloromethane (CH2Clz2)

o Anhydrous sodium sulfate (NazSQOa4)

e Procedure:

o In a round-bottom flask, dissolve the primary amine (1.0 eq.) in THF (5 mL per 2 mmol of
aldehyde).[7]

o Add 4-Cyano-2-fluorobenzaldehyde (1.0 eq.) to the solution and stir at room
temperature for 15-30 minutes to facilitate imine formation.[7]

o To this mixture, add sodium borohydride (2.5 eq.) and a catalytic amount of silica gel (e.g.,
200 mg per 2 mmol of aldehyde).[7]

o Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC for
the disappearance of the aldehyde and imine intermediate. The reaction time can vary
from a few hours to overnight.

o Upon completion, quench the reaction by adding deionized water (10 mL).[7]
o Extract the mixture with CH2Cl2 (3 x 10 mL).

o Combine the organic extracts, dry over anhydrous Naz2SOa, filter, and concentrate under
reduced pressure.

o Purify the crude product by column chromatography on silica gel to isolate the desired
secondary amine.[7]

Protocol 3: Wittig Reaction to Form a Substituted Alkene
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This protocol details the synthesis of a stilbene-like derivative using a phosphorus ylide
generated from a phosphonium salt. This example uses a two-phase system which is
experimentally convenient.

» Materials:
o 4-Cyano-2-fluorobenzaldehyde
o Benzyltriphenylphosphonium chloride (1.2 eq.)
o Dichloromethane (CH2Clz)
o 50% Sodium hydroxide (NaOH) aqueous solution
o Deionized water
o Brine
o Anhydrous sodium sulfate (Na2S0a)
e Procedure:

o To a round-bottom flask or reaction tube, add 4-Cyano-2-fluorobenzaldehyde (1.0 eq.)
and benzyltriphenylphosphonium chloride (1.2 eq.).[8]

o Add dichloromethane and stir the mixture vigorously to dissolve the solids.

o Slowly add 50% aqueous NaOH solution (5-10 equivalents) dropwise to the rapidly stirred
biphasic mixture. A color change often indicates the formation of the ylide.

o Continue to stir vigorously at room temperature for 1-3 hours, or until TLC analysis
indicates completion of the reaction.

o Transfer the reaction mixture to a separatory funnel. Dilute with additional
dichloromethane and water if necessary.

o Separate the organic layer. Wash the organic phase sequentially with water and then
brine.
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o Dry the organic layer over anhydrous NazSOa, filter, and evaporate the solvent under
reduced pressure.[8]

o The crude product, which contains the desired alkene and triphenylphosphine oxide, can
be purified by flash column chromatography or recrystallization.[8]

Protocol 4: Oxidation to 4-Cyano-2-fluorobenzoic Acid

This protocol describes the oxidation of the aldehyde to a carboxylic acid using potassium
permanganate (KMnQOa).

e Materials:
o 4-Cyano-2-fluorobenzaldehyde
o Potassium permanganate (KMnOa)
o Acetone or a mixture of t-Butanol and water
o Sodium bisulfite (NaHSO3) or Oxalic acid
o Concentrated Hydrochloric acid (HCI)
o Deionized water

e Procedure:

[¢]

Dissolve 4-Cyano-2-fluorobenzaldehyde (1.0 eq.) in acetone or a t-butanol/water mixture
in a flask equipped with a magnetic stirrer.

o Prepare a solution of potassium permanganate (approx. 1.0-1.2 eq.) in water.

o Slowly add the KMnOa solution to the stirred aldehyde solution. The reaction is
exothermic; maintain the temperature with an ice bath if necessary.

o Stir the mixture at room temperature until the purple color of the permanganate has
disappeared and a brown precipitate of manganese dioxide (MnOz2) has formed.
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o Filter the mixture to remove the MnO: precipitate. Wash the filter cake with a small amount
of water.

o If any purple color remains in the filtrate, add a small amount of sodium bisulfite until the
solution is colorless.

o Cool the filtrate in an ice bath and carefully acidify with concentrated HCI until the pH is
acidic (pH ~2), which will cause the carboxylic acid to precipitate.

o Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry
under vacuum to yield 4-Cyano-2-fluorobenzoic acid.[9] Recrystallization can be
performed for further purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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